N-[4-(2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]benzenesulfonamide
Description
The compound N-[4-(2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]benzenesulfonamide is a 1,2,4-triazole derivative featuring:
- A prop-2-en-1-yl (allyl) group at position 4 of the triazole ring.
- A thiophen-2-yl substituent at position 5 of the triazole.
- A benzenesulfonamide moiety linked via an acetyl-thioether bridge to the phenyl group.
Properties
IUPAC Name |
N-[4-[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S3/c1-2-14-27-22(21-9-6-15-31-21)24-25-23(27)32-16-20(28)17-10-12-18(13-11-17)26-33(29,30)19-7-4-3-5-8-19/h2-13,15,26H,1,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVUZLCZTHPAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]benzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Final Assembly: The final compound is assembled through a series of condensation reactions, often involving acylation and sulfonylation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Structure and Composition
The compound has the molecular formula and features a triazole ring, which is known for its biological activity. The presence of thiophene and sulfonamide groups enhances its chemical reactivity and potential applications.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit potent antimicrobial properties. Studies have shown that derivatives of N-[4-(2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]benzenesulfonamide demonstrate significant activity against various bacterial strains, including resistant pathogens.
Case Study: Antifungal Properties
A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of similar triazole compounds. The findings suggested that modifications to the side chains could enhance efficacy against fungi such as Candida albicans and Aspergillus fumigatus .
Agricultural Applications
Pesticide Development
The compound's structural characteristics make it a candidate for developing new agrochemicals. Its ability to inhibit specific biochemical pathways in pests can lead to effective pest control solutions with reduced environmental impact.
Case Study: Herbicidal Activity
In a field trial reported in Pest Management Science, a derivative of this compound was tested for herbicidal efficacy against common agricultural weeds. Results showed a significant reduction in weed biomass, indicating its potential as an effective herbicide .
Materials Science
Polymer Chemistry
this compound can be used as a functional additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study: Composite Materials
Research published in Materials Science and Engineering explored the incorporation of this compound into polymer matrices. The study demonstrated improved tensile strength and thermal resistance compared to control samples without the additive .
Mechanism of Action
The mechanism of action of N-[4-(2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria or key signaling pathways in cancer cells.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Table 1: Key Substituent Differences
Sulfonamide and Linker Modifications
Table 2: Variations in Sulfonamide and Linker Groups
- Sulfonamide Bioactivity: The target’s benzenesulfonamide aligns with sulfathiazole (), a known antibacterial agent, but the triazole-thiophene system may confer novel target specificity .
- Linker Flexibility : The acetyl-thioether linker in the target compound balances flexibility and stability, whereas rigid linkers (e.g., benzothiazole in 690960-07-7) may restrict conformational adaptability .
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Potential: Sulfonamide-triazole hybrids (e.g., compounds in ) show activity against Gram-positive bacteria due to sulfonamide-mediated folate pathway disruption .
- Thiophene vs. Pyridine : Thiophene’s electron-rich structure may enhance π-π interactions with aromatic enzyme residues, whereas pyridine’s basicity could improve solubility but reduce membrane permeability .
Biological Activity
N-[4-(2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring , a thiophene moiety , and a sulfonamide group , which are known for their diverse biological activities. The presence of these structural components suggests that the compound may exhibit significant pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can be performed under various conditions, including solvent-free methods or in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Key reagents often include bases such as cesium carbonate to facilitate the reactions. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are essential for confirming the structure and purity of the synthesized compounds .
Antimicrobial Activity
Research indicates that derivatives of the triazole and thiophene structures exhibit broad-spectrum antimicrobial activity. For instance, compounds with similar scaffolds have shown efficacy against various bacterial strains, including:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| A30 | Candida albicans | 0.03 - 0.5 |
| A31 | Cryptococcus neoformans | 0.25 - 2 |
| A33 | Aspergillus fumigatus | 0.25 - 2 |
These compounds demonstrated strong antifungal properties with minimal inhibitory concentrations (MIC) comparable to standard antifungal agents .
Anticancer Activity
The anticancer potential of triazole derivatives has been highlighted in several studies. For example, certain analogs have shown promising antiproliferative effects against cancer cell lines such as HEPG2, with effective concentrations (EC50 values) indicating significant growth inhibition:
| Compound | Cell Line | EC50 (μg/mL) |
|---|---|---|
| 40a | HEPG2 | 10.28 |
Docking simulations further support these findings by demonstrating favorable binding interactions with target proteins involved in cancer progression .
Enzyme Inhibition
Thiophene-linked triazoles have also been studied for their ability to inhibit specific enzymes. For instance, some derivatives have been identified as potent inhibitors of tyrosinase, an enzyme crucial in melanin biosynthesis, which could have implications in treating hyperpigmentation disorders .
Case Studies
Several case studies provide insights into the biological activity of this compound:
- Antifungal Efficacy : A study evaluated the antifungal activity of a series of triazole derivatives, revealing that modifications to the thiophene ring significantly influenced potency against fungal strains.
- Anticancer Screening : Another investigation into triazole-based compounds reported substantial anticancer activity against multiple cell lines, emphasizing the importance of structural variations on biological outcomes.
- Pharmacokinetic Properties : Research on related compounds has assessed pharmacokinetic profiles in animal models, revealing favorable absorption and metabolism characteristics that warrant further exploration for therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-triazole core using hydrazine derivatives and carbon disulfide under reflux conditions .
- Thioether linkage : Introduction of the sulfanyl group via nucleophilic substitution between a thiol intermediate and a chloroacetylated precursor (e.g., at 60–80°C in DMF with K₂CO₃ as a base) .
- Sulfonamide coupling : Reaction of the intermediate with benzenesulfonyl chloride in dry pyridine at room temperature . Optimization : Yield and purity depend on strict control of temperature, solvent polarity (e.g., DMF enhances nucleophilicity), and stoichiometric ratios. Purification via flash chromatography or recrystallization is critical .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substitution patterns (e.g., thiophene protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing the prop-2-en-1-yl group into the triazole ring?
- Design of Experiments (DoE) : Use fractional factorial designs to assess variables (e.g., temperature, catalyst loading, solvent). For example, a central composite design revealed that 70°C and 1.2 equiv. of allyl bromide in acetonitrile maximize yield .
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to identify rate-limiting steps (e.g., alkylation vs. cyclization) .
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Comparative SAR Analysis : Systematically vary substituents (e.g., replacing thiophene with furan) and assay against target enzymes. For example, thiophene-containing derivatives show 10-fold higher antimicrobial activity than furan analogs due to enhanced π-stacking .
- Crystallographic Studies : Resolve structural ambiguities (e.g., triazole-thioether conformation) using X-ray diffraction to correlate geometry with activity .
Q. How can computational methods elucidate this compound’s mechanism of action?
- Density Functional Theory (DFT) : Calculate electron distribution in the triazole ring to predict nucleophilic/electrophilic sites. For example, the C-5 position of the triazole is highly electrophilic, favoring covalent interactions with cysteine residues .
- Molecular Docking : Simulate binding to target proteins (e.g., cyclooxygenase-2). A docking study revealed hydrogen bonding between the sulfonamide group and Arg120, explaining anti-inflammatory potential .
Q. What in vitro assays evaluate antimicrobial potential, and how should controls be designed?
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use ciprofloxacin as a positive control and DMSO as a solvent control .
- Time-Kill Assays : Assess bactericidal kinetics at 2× MIC. Note discrepancies between MIC and time-kill results, which may indicate bacteriostatic vs. bactericidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
